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Compound of Interest

Compound Name: 3,5-Dichloropyridine-4-acetic acid

Cat. No.: B3034806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine derivative with the systematic

IUPAC name 2-(3,5-dichloropyridin-4-yl)acetic acid.[1] Its chemical structure, characterized by

a pyridine ring substituted with two chlorine atoms and an acetic acid group, suggests its

potential application in agrochemical and pharmaceutical research. The SMILES (Simplified

Molecular Input Line Entry System) string for this compound is

C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl.[1]

Pyridine-based compounds are integral to the development of various bioactive molecules.

Specifically, pyridine carboxylic acids are a known class of herbicides that act as synthetic

auxins, disrupting plant growth processes.[2][3][4][5][6] This technical guide provides a

comprehensive overview of the available data on 3,5-Dichloropyridine-4-acetic acid,

including its physicochemical properties, a proposed synthesis protocol, and its likely

mechanism of action as an auxinic herbicide.

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dichloropyridine-4-acetic acid is

presented in the table below. These properties are crucial for understanding the compound's

behavior in biological and environmental systems.
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Property Value Reference

Molecular Formula C7H5Cl2NO2 [1]

Molecular Weight 206.02 g/mol [1]

SMILES String
C1=C(C(=C(C=N1)Cl)CC(=O)

O)Cl
[1]

IUPAC Name
2-(3,5-dichloropyridin-4-

yl)acetic acid
[1]

CAS Number 227781-56-8 [1][7]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 3,5-Dichloropyridine-4-
acetic acid is not readily available in the public domain, a plausible synthetic route can be

proposed based on established chemical principles. The most likely pathway involves the

reaction of 3,5-dichloropyridine with an appropriate acetic acid derivative.[7]

Proposed Experimental Protocol: Synthesis of 3,5-
Dichloropyridine-4-acetic acid
Materials:

3,5-dichloropyridine

A suitable acetic acid synthon (e.g., a haloacetic acid ester followed by hydrolysis)

Appropriate solvents (e.g., a polar aprotic solvent like DMF or DMSO)

Base (e.g., sodium hydride or potassium carbonate)

Acid for workup (e.g., hydrochloric acid)

Organic solvents for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)
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Procedure:

Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 3,5-dichloropyridine

in a suitable polar aprotic solvent. Add a strong base to deprotonate the pyridine ring or a

suitable catalyst. Slowly add the acetic acid synthon (e.g., ethyl bromoacetate) to the

reaction mixture.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup: Once the reaction is complete, quench the reaction mixture with water. Acidify the

aqueous layer with a suitable acid to protonate the carboxylic acid.

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Hydrolysis (if an ester was used): If an ester of acetic acid was used, the resulting product

will be an ester of 3,5-Dichloropyridine-4-acetic acid. This ester would then need to be

hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an

aqueous acid or base.

Purification Protocol: Acid-Base Extraction and
Recrystallization
A common method for purifying carboxylic acids is through acid-base extraction followed by

recrystallization.

Procedure:

Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous

solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its

sodium salt.
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Back-Wash: Wash the combined aqueous layers with fresh ethyl acetate to remove any

neutral or basic impurities.

Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric

acid with stirring until the pH is acidic, causing the purified carboxylic acid to precipitate.

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold

deionized water.

Drying: Dry the purified solid under vacuum.

Recrystallization: Further purification can be achieved by recrystallizing the solid from a

suitable solvent system.

Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 3,5-Dichloropyridine-4-acetic acid is not available,

expected NMR chemical shifts can be predicted based on the analysis of similar structures.
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR

Pyridine-H ~8.5 s

Singlet for the two

equivalent protons on

the pyridine ring.

Methylene-H ~3.8 s

Singlet for the two

protons of the

methylene group.

Carboxyl-H >10 br s

Broad singlet for the

acidic proton, which

may be exchangeable

with D₂O.

¹³C NMR

C=O ~175
Carbonyl carbon of

the carboxylic acid.

C-Cl ~150

Carbons on the

pyridine ring attached

to chlorine.

C-H (Pyridine) ~125

Carbons on the

pyridine ring attached

to hydrogen.

CH₂ ~40 Methylene carbon.

Biological Activity and Mechanism of Action
Based on its structural similarity to other pyridine carboxylic acids, 3,5-Dichloropyridine-4-
acetic acid is predicted to exhibit herbicidal activity as a synthetic auxin.[2][3][4][5][6]

Proposed Mechanism of Action: Auxinic Herbicide
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Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a

disruption of normal plant growth processes.[5] The proposed mechanism involves the

following steps:

Binding to Auxin Receptors: The herbicide binds to auxin receptors, such as the F-box

proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase

complex.[2][3]

Degradation of Aux/IAA Repressors: This binding event promotes the ubiquitination and

subsequent degradation of Aux/IAA transcriptional repressor proteins.[2][3]

Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the

activation of auxin response factors (ARFs), which in turn leads to the transcription of auxin-

responsive genes.

Physiological Effects: The uncontrolled expression of these genes results in a cascade of

physiological effects, including epinasty, cell elongation, and ultimately, plant death due to

metabolic disruption.[6]

Mandatory Visualizations
Proposed Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://passel2.unl.edu/view/lesson/624f3e499e56/1
https://www.scielo.br/j/sa/a/CFt97QN9TkDQpHsbw6mpZYr/?format=html&lang=en
https://www.scielo.br/j/sa/a/CFt97QN9TkDQpHsbw6mpZYr/?format=pdf&lang=en
https://www.scielo.br/j/sa/a/CFt97QN9TkDQpHsbw6mpZYr/?format=html&lang=en
https://www.scielo.br/j/sa/a/CFt97QN9TkDQpHsbw6mpZYr/?format=pdf&lang=en
https://www.researchgate.net/publication/281414392_Mechanism_of_action_of_natural_auxins_and_the_auxinic_herbicides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Purification

3,5-Dichloropyridine

Alkylation

Acetic Acid Synthon,
Base, Solvent

Workup

Quench,
Acidify

Extraction

Organic Solvent

Crude Product

Acid-Base Extraction

Recrystallization

Pure 3,5-Dichloropyridine-4-acetic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,5-Dichloropyridine-4-acetic acid Auxin Receptor (TIR1/AFB)Binds SCF ComplexActivates

Ubiquitination & Degradation

Targets

Aux/IAA Repressor
Auxin Response Factor (ARF)Releases Auxin-Responsive GenesActivates Transcription Uncontrolled Growth & Plant DeathLeads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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